Cas no 2140305-71-9 (Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate)

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate structure
2140305-71-9 structure
商品名:Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
CAS番号:2140305-71-9
MF:C7H5BrN2O5
メガワット:277.029000997543
CID:4641411

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
    • methyl 3-bromo-5-nitro-6-oxo-1H-pyridine-2-carboxylate
    • Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
    • インチ: 1S/C7H5BrN2O5/c1-15-7(12)5-3(8)2-4(10(13)14)6(11)9-5/h2H,1H3,(H,9,11)
    • InChIKey: OKZSPXOINPXAPB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(NC=1C(=O)OC)=O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 406
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 101

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX55017-5g
methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
2140305-71-9 98%
5g
$499.00 2024-04-20
A2B Chem LLC
AX55017-1g
methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
2140305-71-9 98%
1g
$176.00 2024-04-20
A2B Chem LLC
AX55017-10g
methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
2140305-71-9 98%
10g
$825.00 2024-04-20

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 関連文献

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylateに関する追加情報

Methyl 3-Bromo-6-Hydroxy-5-Nitropyridine-2-Carboxylate: A Comprehensive Overview

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate (CAS No. 2140305-71-9) is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its pyridine ring structure, incorporates a methyl ester group, a bromine atom, a hydroxyl group, and a nitro group. The combination of these functional groups makes it a versatile molecule with unique reactivity and properties. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

The synthesis of methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate involves multi-step organic reactions, including nitration, bromination, and esterification processes. Researchers have optimized these steps to achieve high yields and purity levels. The compound's stability under various reaction conditions has been extensively studied, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo further functionalization has opened new avenues for drug design and material science applications.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate. These studies reveal that the molecule exhibits significant electron-withdrawing effects due to the nitro and bromine substituents. This characteristic enhances its reactivity in nucleophilic aromatic substitution reactions, which is critical for its application in medicinal chemistry. Moreover, the hydroxyl group introduces hydrophilic properties, making it suitable for bioavailability studies in drug development.

In terms of pharmacological applications, methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate has shown promise as an anti-inflammatory agent. Preclinical studies indicate that it inhibits key inflammatory pathways by modulating cytokine production and reducing oxidative stress. Additionally, its anti-proliferative effects on cancer cells have been reported in recent research, suggesting its potential as a chemotherapeutic agent. The compound's ability to target specific signaling pathways makes it a candidate for personalized medicine approaches.

The environmental impact of synthesizing and using methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate has also been a focus of recent investigations. Researchers have developed eco-friendly synthesis routes that minimize waste generation and reduce the use of hazardous reagents. These green chemistry approaches align with global efforts to promote sustainable chemical practices.

In conclusion, methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate (CAS No. 2140305-71-9) is a multifaceted compound with vast potential across diverse fields. Its unique chemical properties, combined with recent research advancements, position it as a key player in the development of innovative solutions in pharmaceuticals and materials science. Continued exploration into its applications will undoubtedly yield further breakthroughs in these areas.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量